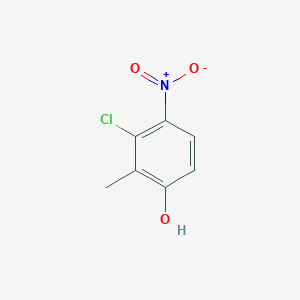

3-Chloro-2-methyl-4-nitrophenol

Vue d'ensemble

Description

3-Chloro-2-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of phenol, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring

Mécanisme D'action

Target of Action

The primary target of 3-Chloro-2-methyl-4-nitrophenol (3M4NP) is the aromatic ring of the compound itself. The compound undergoes a series of reactions involving various enzymes, which are responsible for its degradation .

Mode of Action

The mode of action of 3M4NP involves a series of biochemical reactions. The compound is first converted to methyl-1,4-benzoquinone (MBQ) by a two-component FAD-dependent monooxygenase, PnpA . This enzyme exhibits a Km value of 20.3 ± 2.54 μM for 3M4NP . The MBQ is then reduced to methylhydroquinone (MHQ) by a 1,4-benzoquinone reductase, PnpB .

Biochemical Pathways

The degradation of 3M4NP is carried out through a series of biochemical pathways. The compound is first converted to MBQ and then to MHQ. The enzymes PnpCD, PnpE, and PnpF are likely involved in the lower pathway of 3M4NP catabolism . These enzymes catalyze the sequential conversion of MHQ .

Pharmacokinetics

It is known that the compound is highly toxic and can cause serious environmental issues . The compound is resistant to microbial degradation due to the simultaneous existence of electron-withdrawing chlorine and nitro groups on the aromatic ring .

Result of Action

The result of the action of 3M4NP is its degradation into less harmful compounds. The degradation process involves the conversion of 3M4NP to MBQ and then to MHQ, which are less toxic than the parent compound .

Action Environment

The action of 3M4NP is influenced by various environmental factors. For instance, the degradation of 3M4NP is accelerated in the presence of certain bacterial strains, such as Burkholderia sp. strain SJ98 . This strain has the ability to degrade 3M4NP and shows positive chemotaxis towards the compound .

Analyse Biochimique

Biochemical Properties

3-Chloro-2-methyl-4-nitrophenol is involved in biochemical reactions. It has been reported that several strains can grow on 3-methyl-4-nitrophenol (3M4NP), the primary breakdown product of the excessively used insecticide fenitrothion . The microbial degradation of 3M4NP at molecular and biochemical levels involves enzymes such as PNP 4-monooxygenase (PnpA) and a 1,4-benzoquinone reductase (PnpB) . These enzymes interact with 3M4NP and catalyze its conversion to other compounds .

Cellular Effects

It is known that nitroaromatic compounds can have serious health effects on humans and animals as they are endocrine-disrupting chemicals .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes. PnpA is able to catalyze the monooxygenation of 3M4NP to methyl-1,4-benzoquinone (MBQ) and PnpB catalyzes the reduction of MBQ to methylhydroquinone (MHQ) . These reactions indicate that this compound can influence enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It has been observed that there is accelerated degradation of all nitrophenols in inoculated treatments compared to the un-inoculated treatments .

Dosage Effects in Animal Models

It is known that nitroaromatic compounds can have toxic effects at high doses .

Metabolic Pathways

It has been reported that the enzymes involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism were also likely responsible for 3M4NP degradation .

Transport and Distribution

It is known that nitroaromatic compounds are highly water-soluble .

Subcellular Localization

It is known that nitroaromatic compounds can have a high dipole moment, which may influence their localization within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Chloro-2-methyl-4-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 3-chloro-2-methylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the rate of nitration and to prevent over-nitration. The reaction can be represented as follows:

3-Chloro-2-methylphenol+HNO3→this compound+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-2-methyl-4-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-methyl-4-nitrophenol.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium hydroxide, water.

Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

Reduction: 3-Chloro-2-methyl-4-aminophenol.

Substitution: 3-Methyl-4-nitrophenol.

Oxidation: 3-Chloro-2-carboxy-4-nitrophenol.

Applications De Recherche Scientifique

Bioremediation

Research indicates that certain microbial strains can utilize 3-chloro-2-methyl-4-nitrophenol as a carbon source. For instance, studies have shown that specific bacteria possess the enzymatic pathways necessary for the degradation of nitrophenolic compounds. These pathways are crucial for bioremediation efforts aimed at detoxifying environments contaminated with pesticides and other pollutants containing nitrophenols .

Key Findings:

- Microbial strains such as Burkholderia sp. have been identified to degrade this compound through specific metabolic pathways.

- The degradation process involves the transformation of the compound into less harmful substances, showcasing its potential for environmental cleanup .

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their biological activities, including antimalarial properties and anti-androgenic effects. Research has indicated that analogues derived from this compound can inhibit testosterone production, which may have therapeutic implications in treating hormone-related conditions .

Applications in Drug Synthesis:

- Used in the preparation of phosphorothioamidate analogues as antimalarial agents.

- Investigated for its potential to modulate hormonal pathways, offering insights into new therapeutic strategies .

Organic Synthesis

The compound is utilized in organic chemistry as a precursor for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthesis Examples:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | DMSO, 90°C for 10h | 94.6 |

| Coupling with amines | DMF, 190°C for 3h | 91.9 |

| Reaction with chlorobenzene | Under nitrogen at varying temperatures | 70 |

These reactions highlight the versatility of this compound in creating diverse chemical entities .

Case Study 1: Microbial Degradation

A study conducted by researchers at the Yantai Institute of Coastal Zone Research explored the microbial degradation of nitrophenolic compounds, including this compound. The findings revealed that specific strains could effectively metabolize these compounds, leading to significant reductions in toxicity levels in contaminated sites .

Case Study 2: Pharmaceutical Applications

Research published in pharmaceutical journals demonstrated the efficacy of derivatives of this compound in inhibiting testosterone production in animal models. This study opened avenues for further exploration into hormonal therapies and their applications in treating endocrine disorders .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methyl-4-nitrophenol: Similar structure but lacks the chlorine atom.

2-Chloro-4-nitrophenol: Similar structure but the methyl group is replaced by a hydrogen atom.

4-Nitrophenol: Lacks both the chlorine and methyl groups.

Uniqueness

3-Chloro-2-methyl-4-nitrophenol is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which influences its chemical reactivity and physical properties

Activité Biologique

3-Chloro-2-methyl-4-nitrophenol (3M4NP) is a chlorinated nitrophenol compound with significant biological activity, primarily recognized for its toxicity and potential environmental impact. This article explores the biological effects, degradation pathways, and microbial interactions associated with 3M4NP, supported by data tables and relevant case studies.

3M4NP has the molecular formula C₇H₆ClN₃O₃ and features a chlorinated aromatic ring with a nitro group and a methyl group. Its structure facilitates interactions with biological systems, leading to various toxicological effects.

Toxicity

Research indicates that 3M4NP exhibits considerable toxicity towards various organisms, including aquatic species and microbial populations. Its potential to disrupt metabolic processes has been documented, highlighting its role as an environmental contaminant.

- Aquatic Toxicity : Studies have shown that 3M4NP can adversely affect aquatic life, leading to decreased survival rates and reproductive success in fish and invertebrates. The compound's persistence in ecosystems raises concerns about long-term ecological impacts.

- Microbial Toxicity : 3M4NP affects microbial communities by inhibiting growth and altering community composition. Certain bacterial strains, such as Burkholderia sp. strain SJ98, have been identified as capable of degrading this compound, suggesting a potential for bioremediation applications .

Hormonal Disruption

3M4NP has been reported to possess anti-androgenic activity, significantly inhibiting testosterone production in animal models. This effect indicates its potential use in studying endocrine disruption and related health conditions.

Microbial Degradation Pathways

Microbial degradation of 3M4NP involves several enzymatic processes:

- Enzymes Involved :

The following table summarizes the key enzymes involved in the degradation of 3M4NP:

| Enzyme | Function | K_m Value (μM) |

|---|---|---|

| PnpA | Converts 3M4NP to MBQ | 20.3 ± 2.54 |

| PnpB | Reduces MBQ to MHQ | Not specified |

| PnpC-F | Involved in lower pathway catabolism | Not specified |

Bioremediation Potential

A study demonstrated the successful degradation of nitrophenols, including 3M4NP, using bioaugmentation with Burkholderia sp. strain SJ98. The results indicated complete degradation of 3M4NP within specific time frames under controlled conditions .

- Experimental Setup : Soil samples contaminated with nitrophenols were treated with bacterial inoculations.

- Results :

- Complete degradation of 3M4NP was achieved within 12 days.

- The study highlighted the effectiveness of microbial strains in reducing environmental concentrations of toxic compounds.

Propriétés

IUPAC Name |

3-chloro-2-methyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-6(10)3-2-5(7(4)8)9(11)12/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQDMPDIVOKUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304763 | |

| Record name | 3-Chloro-2-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55289-28-6 | |

| Record name | 3-Chloro-2-methyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55289-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.